molecular formula C11H16BrNO B8716373 2-[2-(4-Bromobutoxy)ethyl]pyridine CAS No. 101308-61-6

2-[2-(4-Bromobutoxy)ethyl]pyridine

Cat. No.: B8716373
CAS No.: 101308-61-6
M. Wt: 258.15 g/mol
InChI Key: HPPOESVYAIYQLF-UHFFFAOYSA-N
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Description

2-[2-(4-Bromobutoxy)ethyl]pyridine is a brominated pyridine derivative characterized by a 4-bromobutoxyethyl side chain attached to the pyridine ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and complex molecules. Its synthesis involves nucleophilic substitution reactions, often employing cesium carbonate as a base in acetonitrile, followed by purification via HPLC . Key analytical data include LCMS (m/z 775 [M+H]⁺) and an HPLC retention time of 1.40 minutes under specific conditions (SMD-TFA05) .

The bromine atom in the butoxy chain serves as a reactive site for further functionalization, making this compound valuable for constructing spirocyclic and heteroaromatic systems in drug discovery .

Properties

CAS No.

101308-61-6

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

IUPAC Name

2-[2-(4-bromobutoxy)ethyl]pyridine

InChI

InChI=1S/C11H16BrNO/c12-7-2-4-9-14-10-6-11-5-1-3-8-13-11/h1,3,5,8H,2,4,6-7,9-10H2

InChI Key

HPPOESVYAIYQLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCOCCCCBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues with Brominated Alkyl Chains

4-(7-Bromoheptyl)-4’-methyl-2,2’-bipyridine ()
  • Structure : Features a longer bromoheptyl chain and a bipyridine core.
  • Synthesis : Prepared via coupling reactions involving brominated intermediates.
  • Applications : Used in ruthenium-based complexes for catalytic and material science applications.
  • Key Difference: The bipyridine moiety enhances metal coordination, unlike the monopyridine structure of 2-[2-(4-Bromobutoxy)ethyl]pyridine.
2-[2-(3-Bromopropoxy)ethoxy]oxane ()
  • Structure : Contains a shorter bromopropoxy chain and a tetrahydropyran (oxane) ring.
  • Synthesis : Synthesized via similar alkylation methods but with 1,3-dibromopropane.
  • Applications : Acts as a linker in prodrugs and macrocyclic compounds.
  • Key Difference : The oxane ring introduces rigidity, contrasting with the flexible ethyl-pyridine backbone of the target compound.

Brominated Aromatic Pyridine Derivatives

2-(4-Bromomethylphenyl)pyridine ()
  • Structure : Bromine is located on a benzyl group attached to pyridine.
  • Applications : Intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Key Difference : The benzyl-bromine site enables aryl-aryl bond formation, whereas the target compound’s bromine is tailored for alkylation.
4-(Bromomethyl)-2-(difluoromethoxy)pyridine ()
  • Structure : Combines a bromomethyl group and a difluoromethoxy substituent on pyridine.
  • Applications : Used in fluorinated drug candidates for enhanced metabolic stability.
  • Key Difference : The difluoromethoxy group introduces electronegativity and lipophilicity, altering reactivity compared to the alkoxy chain in this compound.

Functional Analogues in Molecular Switches

2-(2-Hydroxyphenyl)pyridine and 2-(2-Methoxyphenyl)pyridine ()
  • Structure : Pyridine linked to a substituted phenyl ring (hydroxy or methoxy groups).
  • Function : pH-responsive molecular switches with unidirectional rotation. Deprotonation/protonation induces conformational changes (dihedral angles: 0° ↔ 180°).
  • Quantum Data : B3LYP/6-31G* calculations reveal rotational barriers of 15–20 kcal/mol, stabilizing specific conformers via hydrogen bonding or lone-pair repulsion .
  • Key Difference : These compounds enable dynamic molecular motion, unlike the static alkyl-bromine functionality of this compound.

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